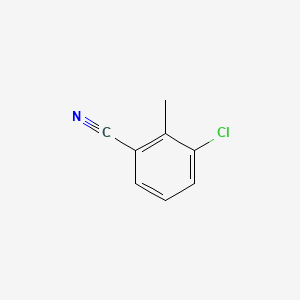

3-Chloro-2-methylbenzonitrile

Numéro de catalogue B1583584

Poids moléculaire: 151.59 g/mol

Clé InChI: FKFZTNLSUJCIMG-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04244966

Procedure details

Sodium cyanide (58 g, 1.18 mol) in 90 ml of water is added to cuprous chloride (44 g, 0.44 mol) in 180 ml of water while stirring mechanically in a 5 l. 3-necked flask. Evolution of heat results and the cuprous chloride dissolves. This is then cooled in an ice bath to 0° C. A milky suspension of cuprous cyanide results. To this is added 90 ml of toluene. 6 N Hydrochloric acid (125 ml) is added slowly to 3-chloro-2-methylaniline (50 g, 0.35 mol) in a 2 l. erlenmeyer flask, while cooling and swirling. A solution of sodium nitrite (25 g, 0.36 mol) in 70 ml of water is added dropwise to the hydrochloride suspension. Ice is added when required, keeping the temperature at 0° C. Anhydrous sodium carbonate is added until the diazonium hydrochloride solution is neutral to pH paper. This is then added slowly to the cold stirring cuprous cyanide suspension, the temperature not being allowed to rise above 5° C. The reaction is then stirred at 0°-5° C. for 0.5 hr, allowed to reach room temperature over a 2 hr period and then heated to 50° C. on the steam bath. After remaining at room temperature overnight, the product is steam distilled off. The distillate is extracted with benzene, washed with 10% hydrochloric acid, dried and evaporated to afford 28 g of the title compound that solidified on standing.

[Compound]

Name

cuprous cyanide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

cuprous chloride

Quantity

44 g

Type

reactant

Reaction Step Three

[Compound]

Name

cuprous chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

cuprous cyanide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

diazonium hydrochloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Name

Identifiers

|

REACTION_CXSMILES

|

[C-:1]#[N:2].[Na+].Cl.[Cl:5][C:6]1[C:7]([CH3:13])=[C:8]([CH:10]=[CH:11][CH:12]=1)N.N([O-])=O.[Na+].C(=O)([O-])[O-].[Na+].[Na+]>O.C1(C)C=CC=CC=1>[Cl:5][C:6]1[C:7]([CH3:13])=[C:8]([CH:10]=[CH:11][CH:12]=1)[C:1]#[N:2] |f:0.1,4.5,6.7.8|

|

Inputs

Step One

[Compound]

|

Name

|

cuprous cyanide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

58 g

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N.[Na+]

|

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

180 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

cuprous cyanide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=C(N)C=CC1)C

|

Step Seven

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

[Compound]

|

Name

|

diazonium hydrochloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring mechanically in a 5 l

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Evolution of heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

erlenmeyer flask, while cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Ice is added when

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

This is then added slowly to the

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise above 5° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction is then stirred at 0°-5° C. for 0.5 hr

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 50° C. on the steam bath

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After remaining at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The distillate is extracted with benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10% hydrochloric acid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C(=C(C#N)C=CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 28 g | |

| YIELD: CALCULATEDPERCENTYIELD | 52.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |